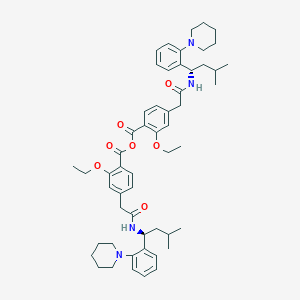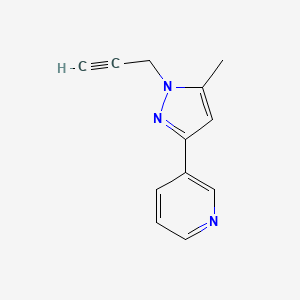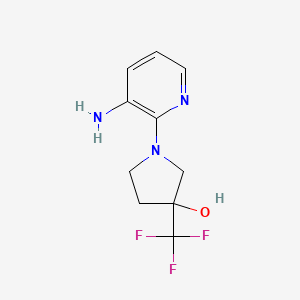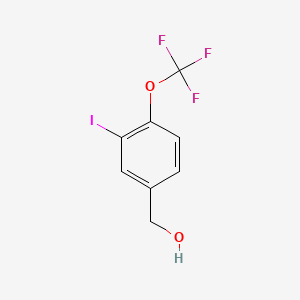
3-Iodo-4-(trifluoromethoxy)benzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-4-(trifluoromethoxy)benzyl alcohol is an organic compound with the molecular formula C8H6F3IO2 and a molecular weight of 318.03 g/mol . It is a benzyl alcohol derivative, characterized by the presence of iodine and trifluoromethoxy groups on the benzene ring. This compound is used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-(trifluoromethoxy)benzyl alcohol typically involves the iodination of 4-(trifluoromethoxy)benzyl alcohol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same iodination reaction, but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-(trifluoromethoxy)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with a cyano group using copper(I) cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Copper(I) cyanide in dimethylformamide (DMF).
Major Products Formed
Oxidation: 3-Iodo-4-(trifluoromethoxy)benzaldehyde or 3-Iodo-4-(trifluoromethoxy)benzoic acid.
Reduction: 4-(Trifluoromethoxy)benzyl alcohol.
Substitution: 3-Cyano-4-(trifluoromethoxy)benzyl alcohol.
Scientific Research Applications
3-Iodo-4-(trifluoromethoxy)benzyl alcohol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions. Its iodine atom can be used as a radiolabel for tracing biological pathways.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting cancer and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Iodo-4-(trifluoromethoxy)benzyl alcohol depends on its specific application. In biological systems, the iodine atom can act as a radiolabel, allowing researchers to trace the compound’s distribution and interactions within the body . The trifluoromethoxy group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The benzyl alcohol moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)benzyl alcohol: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Iodo-4-methoxybenzyl alcohol: Similar structure but with a methoxy group instead of a trifluoromethoxy group, affecting its chemical properties and reactivity.
4-Iodobenzotrifluoride: Contains an iodine atom and a trifluoromethyl group but lacks the benzyl alcohol moiety, limiting its applications in certain synthetic routes.
Uniqueness
3-Iodo-4-(trifluoromethoxy)benzyl alcohol is unique due to the combination of its functional groups. The presence of both iodine and trifluoromethoxy groups on the benzene ring provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its significance in scientific research.
Properties
Molecular Formula |
C8H6F3IO2 |
|---|---|
Molecular Weight |
318.03 g/mol |
IUPAC Name |
[3-iodo-4-(trifluoromethoxy)phenyl]methanol |
InChI |
InChI=1S/C8H6F3IO2/c9-8(10,11)14-7-2-1-5(4-13)3-6(7)12/h1-3,13H,4H2 |
InChI Key |
UWSOIKHXPUTTBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CO)I)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[6-[2-[3-Methoxy-4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenyl]ethylamino]-1,3-dioxobenzo[de]isoquinolin-2-yl]methyl]benzoic acid](/img/structure/B15290984.png)

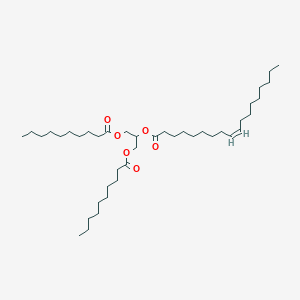
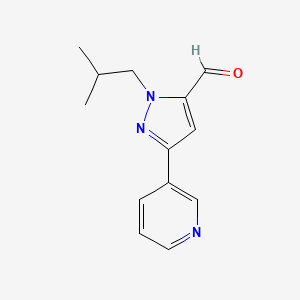
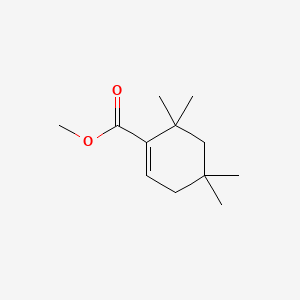
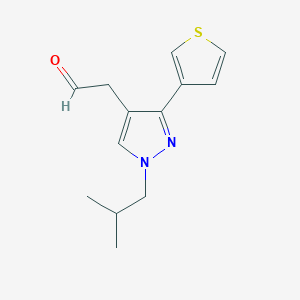
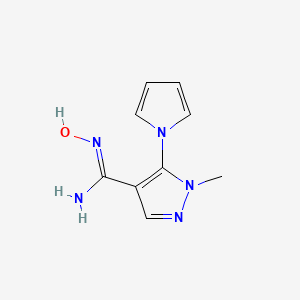
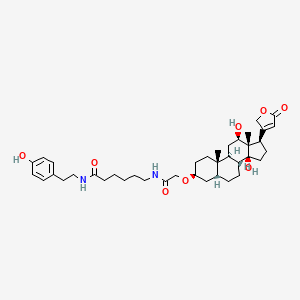
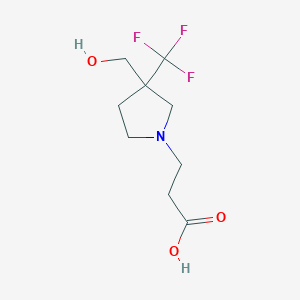
![N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-3-[3-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-3-oxopropyl]sulfinylpropanamide](/img/structure/B15291059.png)
